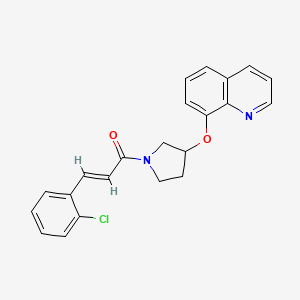

(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a quinolin-8-yloxy moiety, and a pyrrolidinyl group connected through a propenone linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Propenone Backbone: The initial step involves the preparation of the propenone backbone through a Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.

Pyrrolidine Introduction: The next step involves the nucleophilic substitution reaction where the propenone intermediate reacts with 3-(quinolin-8-yloxy)pyrrolidine. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propenone linkage to a saturated ketone.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated ketones.

Substitution: Introduction of various substituents on the chlorophenyl ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like thermal stability or resistance to degradation.

Mécanisme D'action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one depends on its interaction with biological targets. It may bind to specific proteins or receptors, altering their function. For example, if it acts as an enzyme inhibitor, it could block the active site, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-(2-bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

(E)-3-(2-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.

(E)-3-(2-methylphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs. The presence of the chlorine atom can influence its electronic properties and reactivity, making it distinct from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, identified by CAS number 2034997-21-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN2O2 with a molecular weight of 378.8 g/mol. The structure features a quinoline moiety linked to a pyrrolidine ring, which contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2034997-21-0 |

| Molecular Formula | C22H19ClN2O2 |

| Molecular Weight | 378.8 g/mol |

Antimicrobial Activity

Recent studies have shown that compounds containing quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to demonstrate potent antibacterial effects against various strains, including resistant bacteria .

Anticholinesterase Activity

The compound's structure suggests potential anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Research indicates that certain quinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission .

Table 1: Inhibitory Concentration (IC50) Values for Related Compounds

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Quinoline Derivative A | 0.12 | 0.13 |

| Quinoline Derivative B | 0.23 | 0.48 |

| (E)-3-(2-chlorophenyl)... | TBD | TBD |

The mechanism of action for this compound likely involves the inhibition of cholinesterase enzymes through competitive binding at the active site. The quinoline ring enhances binding affinity due to π-π interactions with aromatic residues in the enzyme's active site .

Case Studies

Several studies have focused on synthesizing and testing similar compounds for their biological efficacy:

- Study on Anticholinesterase Activity : A study conducted on various quinoline derivatives showed that modifications in the pyrrolidine ring significantly influenced the inhibitory potency against AChE and BuChE. The presence of electron-withdrawing groups like chlorine enhances activity .

- Antimicrobial Efficacy : Research highlighted that certain quinoline-based compounds exhibited broad-spectrum antimicrobial activity, with some derivatives demonstrating effectiveness against multi-drug resistant strains .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2/c23-19-8-2-1-5-16(19)10-11-21(26)25-14-12-18(15-25)27-20-9-3-6-17-7-4-13-24-22(17)20/h1-11,13,18H,12,14-15H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDZEQKJDWZNFM-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.